molecular formula C17H23NO4 B15364760 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester

1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester

Cat. No.: B15364760
M. Wt: 305.4 g/mol
InChI Key: WYFDOMSQIUNEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester is a spirocyclic compound developed as part of a medicinal chemistry effort to design FFA1 (GPR40) agonists for diabetes treatment. Inspired by Eli Lilly’s LY2881835, this molecule features a simplified pharmacophoric core derived from 3-[4-(benzyloxy)phenyl]propanoic acid, combined with a spirocyclic tertiary amine periphery . The phenylmethyl ester moiety enhances stability and bioavailability, while the 5-hydroxy group contributes to hydrogen bonding and acidity. This compound’s unique spiro[5.5] framework—a six-membered oxa-ring fused to a six-membered aza-ring—distinguishes it from other heterospirocycles in drug discovery.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl 5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H23NO4/c19-15-7-4-12-22-17(15)8-10-18(11-9-17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2

InChI Key

WYFDOMSQIUNEHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)OC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and carboxylic acid groups. The final step involves esterification with phenylmethyl alcohol to obtain the phenylmethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The phenylmethyl ester group undergoes base- or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating biologically active intermediates:

  • Conditions : Hydrolysis occurs under reflux with aqueous HCl (1–2 M) or NaOH (0.1–1 M) in tetrahydrofuran (THF) or methanol.

  • Outcome : The ester group is cleaved to produce 1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, with >85% yield.

  • Applications : The deprotected carboxylic acid is used in peptide coupling or metal coordination studies.

Hydroxyl Group Reactivity

The 5-hydroxy group participates in oxidation and protection/deprotection reactions:

Oxidation to Ketone

  • Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Conditions : Room temperature in dichloromethane (DCM) under inert atmosphere.

  • Yield : 60–75% for ketone formation.

Protection as Silyl Ether

  • Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl) with imidazole.

  • Conditions : DMF, 0–23°C for 18 hours.

  • Purpose : Stabilizes the hydroxyl group during subsequent reactions (e.g., Grignard additions).

Spirocyclic Ring Functionalization

The spirocyclic core enables ring-opening and cycloaddition reactions due to strain and electron-rich regions:

Ring-Opening with Nucleophiles

  • Nucleophiles : Primary amines (e.g., methylamine) or thiols.

  • Conditions : Reflux in ethanol, 12–24 hours.

  • Outcome : Formation of linear amino alcohol derivatives .

Mannich Reactions

  • Reagents : Aldehydes and secondary amines.

  • Conditions : Catalyzed by Lewis acids (e.g., ZnCl₂) in DCM.

  • Application : Generates spiropiperidine derivatives with antimicrobial activity .

Cross-Coupling Reactions

The sp³-hybridized nitrogen in the azaspiro ring facilitates Suzuki-Miyaura couplings :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Aqueous Na₂CO₃, DME, 80°C.

  • Substrates : Aryl boronic acids.

  • Yield : 40–60% for biaryl derivatives .

Enzymatic and Metabolic Reactions

In biological systems, the compound interacts with cytochrome P450 enzymes (CYP450), influencing its metabolic stability:

  • CYP2D6 Metabolism : Rapid clearance (0.34 min⁻¹) compared to CYP3A4 (0.07 min⁻¹) .

  • Structural Modifications : Bulky substituents on

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antituberculosis properties.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antituberculosis activity, the compound may inhibit the MmpL3 protein of Mycobacterium tuberculosis, disrupting the bacterial cell membrane.

Comparison with Similar Compounds

Structural Analogues

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Key Differences: Contains an additional nitrogen at position 4 (1-oxa-4,9-diaza vs. 1-oxa-9-aza).
  • Implications : The diaza system may enhance binding to targets requiring dual hydrogen-bond interactions, but metabolic stability could differ due to increased basicity .
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Molecular Formula: C₁₈H₃₁NO₄ (inferred from ).
  • Key Differences :
    • Features two oxygen atoms (1,5-dioxa) and a hexyl chain.
    • Ethoxycarbonyl group replaces the phenylmethyl ester.
  • The hexyl chain may confer lipophilicity, altering pharmacokinetics .
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione
  • Molecular Formula : C₁₅H₁₆N₂O₂ (inferred from ).
  • Key Differences :
    • Spiro[5.5] system with two nitrogens (1,4-diaza) and diketopiperazine functional groups.
    • Lacks ester and hydroxy groups.
  • Implications : The diketopiperazine motif is common in protease inhibitors, suggesting divergent therapeutic applications. The absence of ester groups may reduce hydrolytic stability .
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester
  • Molecular Formula: C₁₇H₂₁NO₄.
  • Key Differences :
    • 2-Oxo group replaces the 5-hydroxy substituent.
    • Retains phenylmethyl ester but positions the oxa-ring differently.

Biological Activity

1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester (CAS No. 374795-42-3) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and synthetic derivatives.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • Structural Features : The compound contains a spirocyclic structure which is known to influence biological activity, particularly in antibiotic development.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties, particularly against various strains of bacteria. A study synthesized derivatives of 1-Oxa-9-azaspiro[5.5]undecane and tested them against both gram-positive and gram-negative bacteria.

Key Findings :

  • Active Strains : The derivatives showed significant activity against Acinetobacter baumannii and Bacillus cereus, with some compounds demonstrating equal or superior potency compared to the well-known antibiotic ciprofloxacin .
  • Spectrum of Activity : While ciprofloxacin is a broad-spectrum antibiotic, the new derivatives exhibited a narrower spectrum, indicating potential for targeted antibacterial therapy .
CompoundActivity Against Acinetobacter baumanniiActivity Against Bacillus cereus
CiprofloxacinBroad-spectrumBroad-spectrum
Derivative 3jHigher potencyModerate activity
Derivative 3lEqual potencySignificant activity

The mechanism by which these compounds exert their antibacterial effects appears to be related to their ability to interact with bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones. The presence of specific functional groups in the spirocyclic structure may enhance binding affinity and selectivity towards bacterial enzymes.

Study on Derivatives

In a recent study published in July 2022, researchers synthesized thirty-six derivatives of 1-Oxa-9-azaspiro[5.5]undecane and tested them against five bacterial strains. The results indicated that certain structural modifications could enhance antibacterial activity, particularly against resistant strains like Acinetobacter baumannii .

Comparative Analysis

Another study compared the synthesized derivatives with existing antibiotics, highlighting their potential as alternatives in treating infections caused by multi-drug resistant bacteria. The study suggested that further optimization of the molecular structure could lead to improved efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Oxa-9-azaspiro[5.5]undecane derivatives, and how do they compare in efficiency?

  • Answer: The compound can be synthesized via two key routes:

  • Prins Cyclization: A single-step method enabling spirocyclic scaffold formation with substituent flexibility at position 3. This route is cost-effective and scalable .
  • Olefin Metathesis (Grubbs Catalyst): Produces structurally diverse derivatives but involves complex reaction conditions and higher costs .
  • Methodological Recommendation: Prins cyclization is preferred for scalability and reproducibility, while Grubbs-based methods are reserved for introducing specialized substituents.

Q. What biological activities are associated with this compound, and what mechanisms underpin them?

  • Answer: The compound exhibits potent antituberculosis activity by inhibiting the MmpL3 protein, a critical transporter for mycobacterial cell wall synthesis. It shows efficacy against both antibiotic-sensitive and multidrug-resistant Mycobacterium tuberculosis strains .
  • Experimental Validation: Use minimum inhibitory concentration (MIC) assays in M. tuberculosis cultures and MmpL3 inhibition assays with radiolabeled trehalose monomycolate .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): For resolving spirocyclic conformation and substituent positioning (e.g., hydroxyl group at C5) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C₁₆H₂₃NO₃) and fragmentation patterns .
  • X-ray Diffraction (XRD): For crystallographic validation of the spirocyclic core (applied to analogs in related studies) .

Advanced Research Questions

Q. How can structural modifications enhance MmpL3 inhibitory activity while minimizing cytotoxicity?

  • Answer:

  • Substituent Optimization: Introduce electron-withdrawing groups (e.g., halogens) at C4 to improve target binding .
  • Hydroxyl Group Derivatization: Esterification or glycosylation of the C5 hydroxyl group may enhance membrane permeability .
  • SAR Table:
DerivativeSubstituent (Position)MIC (μg/mL)Cytotoxicity (IC₅₀, μg/mL)
Parent-OH (C5)0.25>64
Acetylated-OAc (C5)0.12>64
Chlorinated-Cl (C4)0.0632
  • Source: Hypothetical data based on optimization strategies from .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?

  • Answer: Discrepancies may arise from variations in bacterial strain virulence or assay conditions.

  • Standardization: Use the Microplate Alamar Blue Assay (MABA) for consistent MIC measurements under anaerobic conditions .
  • Counter-Screening: Validate hits in macrophage infection models to confirm intracellular efficacy .
  • Data Triangulation: Cross-reference enzymatic (MmpL3 inhibition) and whole-cell activity to identify off-target effects .

Q. How can computational methods streamline the design of novel spirocyclic analogs?

  • Answer:

  • Molecular Docking: Predict binding poses of derivatives within the MmpL3 substrate-binding pocket (PDB: 6M9T) .
  • QSAR Modeling: Correlate substituent electronegativity and steric bulk with MIC values to prioritize synthetic targets .
  • ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Answer:

  • Prins Cyclization Scalability: Optimize solvent systems (e.g., switch from THF to EtOAc) to improve yield and reduce purification steps .
  • Byproduct Formation: Monitor for diastereomer formation via HPLC and employ chiral stationary phases for resolution .
  • Catalyst Recycling: For Grubbs-based routes, immobilize catalysts on silica supports to reduce costs .

Methodological Resources

  • Synthesis Protocols: Detailed Prins cyclization conditions (reagents, temperatures, workup) from .
  • Binding Assays: Surface Plasmon Resonance (SPR) protocols for MmpL3 interaction studies .
  • Structural Analysis: XRD data collection parameters for spirocyclic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.